molecular formula C26H28N4O3S B3012407 N-(4-ethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1115457-97-0

N-(4-ethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B3012407
CAS No.: 1115457-97-0
M. Wt: 476.6
InChI Key: MXSFXSICSUIIGB-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core substituted with a thioacetamide group, a 4-ethoxyphenyl moiety, and alkyl/aryl chains (methyl, propyl, and phenyl). The ethoxy group may enhance metabolic stability, while the thioacetamide linker likely influences binding affinity and solubility.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c1-4-15-30-25(32)24-23(21(16-29(24)3)18-9-7-6-8-10-18)28-26(30)34-17-22(31)27-19-11-13-20(14-12-19)33-5-2/h6-14,16H,4-5,15,17H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSFXSICSUIIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[3,2-d]pyrimidine core, which is significant for its biological activity. The molecular formula is C25H30N4O2SC_{25}H_{30}N_4O_2S, with a molecular weight of approximately 482.6 g/mol. The unique structure allows for interactions with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, it has been shown to target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Signal Transduction Modulation : It can modulate signaling pathways associated with cancer progression, including the phosphatidylinositol 3-kinase (PI3K) pathway and the mitogen-activated protein kinase (MAPK) pathway.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrrolo[3,2-d]pyrimidine derivatives:

  • In vitro Studies : Compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines. For example, one study reported an IC50 value of 6.9 μM against HCT116 colon cancer cells, demonstrating its potency compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (μM)Reference
HCT1166.9
HepG25.9
PC312.8

Mechanistic Insights

The anticancer activity is attributed to several mechanisms:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through caspase activation and DNA fragmentation.
  • Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, preventing further proliferation.
  • Antiangiogenic Effects : Some derivatives have demonstrated the ability to inhibit angiogenesis, which is crucial for tumor growth and metastasis.

Case Studies

  • Study by Elzahabi et al. (2018) : This study synthesized various substituted pyrido[2,3-d]pyrimidines and tested their efficacy against five different cancer cell lines. The results indicated that specific substitutions enhanced anticancer activity significantly .
  • Mechanistic Study on CDK Inhibition : Research has shown that compounds with a similar structure effectively inhibit CDK4/6, leading to reduced tumor growth in preclinical models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pyrrolo-Pyrimidine Family

The target compound shares structural homology with pyrrolo[2,3-d]pyrimidines (Table 1). Key differences include:

  • Core Isomerism: The pyrrolo[3,2-d]pyrimidine core (target) vs.
  • Substituent Diversity : The target’s 4-ethoxyphenyl and propyl groups contrast with analogues’ thiophene-carboxylic acid or glutamate esters, impacting solubility and pharmacokinetics .

Physicochemical and Spectroscopic Properties

  • NMR Analysis : highlights that substituents in regions A (positions 39–44) and B (29–36) cause distinct chemical shifts. The target’s 4-ethoxyphenyl group would likely induce upfield/downfield shifts in aromatic protons compared to analogues with thiophene or glutamate moieties .
  • Melting Points : Analogues with polar groups (e.g., 19a: 200–201°C) exhibit higher melting points than lipophilic derivatives (e.g., 20c: 78–79°C), suggesting the target’s ethoxyphenyl group may balance polarity, yielding intermediate thermal stability .

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